Product packaging for 1-(4-Fluorobenzoyl)piperidin-4-one(Cat. No.:CAS No. 648895-46-9; 866144-28-7)

1-(4-Fluorobenzoyl)piperidin-4-one

Cat. No.: B2512201
CAS No.: 648895-46-9; 866144-28-7
M. Wt: 221.231
InChI Key: JBHMGVTZNXWWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Piperidinone and Fluorobenzoyl Scaffolds in Organic and Pharmaceutical Chemistry

The piperidinone scaffold, a six-membered nitrogen-containing heterocyclic ring, is a prevalent core in a multitude of active pharmaceuticals. researchgate.net Piperidin-4-ones, specifically, are recognized as versatile intermediates in the synthesis of various biologically active compounds. nih.gov Their presence in a molecule can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net The introduction of a piperidinone scaffold can be a strategic approach to enrich molecular libraries for combating diseases. researchgate.net Research has demonstrated that derivatives of piperidinone are being investigated for a wide range of pharmacological activities, including anticancer, anti-HIV, analgesic, and antimicrobial effects. nih.govnih.gov

The fluorobenzoyl scaffold is also of great significance in medicinal chemistry. The inclusion of a fluorine atom in a drug molecule can dramatically alter its properties. nih.gov Fluorine is known to enhance lipophilicity, which can lead to improved bioavailability of the resulting compounds. chemimpex.com Furthermore, the selective introduction of a fluorine atom or a trifluoromethyl group can significantly boost a molecule's metabolic stability and membrane permeability. nih.gov The fluorobenzoyl group, therefore, is a valuable component in the rational design of new therapeutic agents, contributing to favorable intermolecular interactions with biological targets. chemimpex.comnih.gov

Overview of the Compound's Utility as a Versatile Intermediate and Building Block in Advanced Chemical Synthesis

1-(4-Fluorobenzoyl)piperidin-4-one (B1336085) serves as a highly versatile building block in organic synthesis, enabling the creation of complex molecular architectures for drug discovery. chemimpex.com Its stability and reactivity permit direct modifications, allowing chemists to customize its properties for targeted applications. chemimpex.com This adaptability makes it a crucial intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.com

The compound's utility is demonstrated in its application in the development of potential analgesics and anti-inflammatory drugs. chemimpex.com It is also employed in neuroscience research for studies on the modulation of neurotransmitter systems, which may lead to treatments for neurological disorders. chemimpex.com Beyond pharmaceuticals, it has found applications in materials science for the development of new polymers and coatings. chemimpex.com The ability to use this compound in various biochemical assays to assess biological activity further highlights its importance in identifying new therapeutic targets. chemimpex.com

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS Number 648895-46-9
Melting Point 96-102 °C
Purity ≥ 99%

This data is compiled from publicly available information. chemimpex.com

Table 2: Research Applications of this compound

Area of ResearchSpecific Application
Pharmaceutical Development Intermediate in the synthesis of analgesics and anti-inflammatory drugs. chemimpex.com
Neuroscience Research Used in studies to modulate neurotransmitter systems. chemimpex.com
Chemical Synthesis A versatile building block for creating complex molecular structures. chemimpex.com
Material Science Utilized in the development of novel polymers and coatings. chemimpex.com
Biochemical Assays Employed to evaluate biological activity and identify new therapeutic targets. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FNO2 B2512201 1-(4-Fluorobenzoyl)piperidin-4-one CAS No. 648895-46-9; 866144-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHMGVTZNXWWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzoyl Piperidin 4 One

Established Synthetic Routes for 1-(4-Fluorobenzoyl)piperidin-4-one (B1336085) and its Key Precursors

The synthesis of this compound typically involves a multi-step process that begins with the formation of the piperidine (B6355638) ring system, followed by the attachment of the 4-fluorobenzoyl group.

Synthesis of Piperidine Ring Systems in the Context of Fluorobenzoyl Derivatives

The piperidine ring is a fundamental heterocyclic scaffold in medicinal chemistry. anadolu.edu.trnih.gov Its synthesis can be achieved through various methods, with the hydrogenation of pyridine (B92270) derivatives being a common approach. nih.gov For the synthesis of piperidin-4-one derivatives, the Mannich reaction is a widely employed method. chemrevlett.comnih.gov This reaction involves the condensation of an aldehyde, a ketone, and an amine. In the context of this compound, a precursor piperidin-4-one is often synthesized first.

Another significant strategy involves the intramolecular cyclization of appropriate acyclic precursors. mdpi.com These reactions can be catalyzed by various metals and can be designed to be stereoselective, which is crucial for the synthesis of specific isomers of pharmacologically active compounds. mdpi.com The piperidine ring is a structural motif found in several CNS drugs like haloperidol (B65202) and risperidone. anadolu.edu.tr

Acylation and Other Derivatization Strategies at the Piperidine Nitrogen

The introduction of the 4-fluorobenzoyl group onto the piperidine nitrogen is a key step in the synthesis of the target molecule. This is typically achieved through an acylation reaction. A common method involves the reaction of a piperidine precursor with 4-fluorobenzoyl chloride in the presence of a base. For instance, (4-fluorophenyl)(piperidin-4-yl)methanone can be acylated using acetic anhydride (B1165640) and triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM) to produce 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Alternatively, a Friedel-Crafts acylation can be employed. In one example, 1-acetylisonipecotoyl chloride is reacted with fluorobenzene (B45895) in the presence of aluminum chloride. prepchem.com This method directly introduces the fluorobenzoyl moiety onto a pre-existing piperidine derivative.

Further derivatization at the piperidine nitrogen allows for the synthesis of a wide range of compounds with diverse biological activities. For example, novel N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives have been synthesized and evaluated for their anti-HIV activity. nih.gov

PrecursorReagent(s)Product
(4-fluorophenyl)(piperidin-4-yl)methanoneAcetic anhydride, triethylamine, DCM1-acetyl-4-(4-fluorobenzoyl)piperidine
1-acetylisonipecotoyl chlorideFluorobenzene, aluminum chloride1-acetyl-4-(4-fluorobenzoyl)piperidine prepchem.com
1-acetyl-4-(4-fluorobenzoyl)piperidinePiperidine1-Acetyl-4-(4-piperidinobenzoyl)piperidine prepchem.com

Formation of the 4-Fluorobenzoyl Moiety via Relevant Chemical Reactions

The 4-fluorobenzoyl moiety is typically introduced using 4-fluorobenzoyl chloride. The synthesis of 4-fluorobenzoyl chloride can be accomplished through several routes. A common industrial method involves the chlorination of 4-fluorotoluene (B1294773) under UV irradiation to form 4-fluorotrichlorotoluene. google.com This intermediate is then hydrolyzed in the presence of a catalyst, such as a mixture of ferric chloride and zinc chloride, to yield 4-fluorobenzoyl chloride. google.com

Another approach for creating a related structure, 4-(4-fluorobenzoyl)butyric acid, a key raw material for the drug ezetimibe, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride in the presence of aluminum chloride. google.com This highlights a different strategy for constructing the fluorobenzoyl group attached to a carbon chain.

Advanced Synthetic Strategies and Scalability Considerations

As the demand for complex piperidine derivatives grows, so does the need for more efficient and scalable synthetic methods.

Optimization Techniques in Laboratory and Industrial Production of Related Compounds

For industrial-scale production, optimization of reaction conditions is crucial. This includes the choice of solvents, catalysts, and reaction temperatures to maximize yield and purity while minimizing costs and environmental impact. For example, in the synthesis of 4-(4-fluorobenzoyl)butyric acid, the use of methylene (B1212753) chloride or ethylene (B1197577) dichloride as a solvent has been explored to optimize the process for commercial scale production. google.com The purity of starting materials, such as fluorobenzene, is also a critical factor that needs to be controlled. google.com

Optimization can also involve the development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates. This can significantly improve efficiency and reduce waste. Microwave-assisted synthesis has also emerged as a green chemistry approach to accelerate reactions and improve yields. frontiersin.org

Novel Approaches for Enhanced Synthetic Efficiency and Structural Diversity

Recent research has focused on developing novel synthetic methods to increase efficiency and create a wider range of piperidine derivatives. One such approach is the use of ring-closing metathesis to construct the piperidone ring, which allows for the synthesis of diverse heterocyclic structures. nih.gov

The development of new catalytic systems is another area of active research. For example, iron-catalyzed reductive amination and cobalt-catalyzed hydrogenation have been shown to be effective for the synthesis of piperidines under milder conditions. mdpi.com Furthermore, novel methods for the functionalization of the pre-existing piperidine ring are continuously being developed, allowing for the introduction of various substituents to explore structure-activity relationships. researchgate.net These advanced strategies are crucial for the discovery of new drug candidates with improved efficacy and safety profiles. nih.gov

Reaction Mechanisms and Reactivity Profiles of this compound and its Derivatives

The reactivity of this compound is characterized by the functional groups present in its structure: a ketone, a tertiary amine within a piperidine ring, and a fluorobenzoyl group. These features allow for a variety of chemical transformations.

The 4-fluorobenzoyl group attached to the piperidine nitrogen can participate in nucleophilic substitution reactions. For instance, the fluorine atom on the benzoyl group can be displaced by various nucleophiles. This type of reaction is a key step in the synthesis of more complex molecules. For example, 1-bis(4-fluorophenyl)methyl piperazine (B1678402) undergoes nucleophilic substitution in the synthesis of drugs like flunarizine. ossila.com Similarly, the reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine is a well-studied nucleophilic aromatic substitution (SNAr) reaction. nih.gov

The carbonyl group of the piperidin-4-one moiety is also a site for nucleophilic attack. This is fundamental to many reactions that form new carbon-carbon or carbon-heteroatom bonds at the C4 position of the piperidine ring.

The ketone group in this compound can be reduced to a hydroxyl group, forming the corresponding alcohol, 1-(4-fluorobenzoyl)piperidin-4-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. smolecule.com This reduction is a common strategy in the synthesis of various piperidine-based compounds. Conversely, the secondary alcohol can be oxidized back to the ketone.

The piperidine ring itself can be involved in oxidation-reduction reactions. For instance, certain synthetic routes to piperidines involve the reduction of pyridine precursors. nih.gov

The 4-fluorobenzoyl group contains an aromatic ring that can undergo electrophilic aromatic substitution. The fluorine atom and the carbonyl group influence the regioselectivity of these reactions. The carbonyl group is an electron-withdrawing group and a meta-director, while the fluorine atom is a deactivating but ortho-, para-director. minia.edu.eglibretexts.org The interplay of these effects determines the position of substitution on the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egyoutube.com

Reaction Electrophile Typical Reagents Directing Effect of -CO-R Directing Effect of -F
NitrationNO₂⁺HNO₃, H₂SO₄MetaOrtho, Para
HalogenationBr⁺, Cl⁺Br₂, FeBr₃ or Cl₂, AlCl₃MetaOrtho, Para
SulfonationSO₃SO₃, H₂SO₄MetaOrtho, Para
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃MetaOrtho, Para
Friedel-Crafts AlkylationR⁺RCl, AlCl₃MetaOrtho, Para

Piperidinone derivatives are valuable scaffolds for constructing more complex heterocyclic systems. Cyclization reactions can be initiated from the functional groups on the piperidine ring. For example, intramolecular reactions can lead to the formation of bicyclic or spirocyclic compounds. The synthesis of certain alkaloids and other natural products often involves the cyclization of piperidine derivatives. nih.gov Ring-closing metathesis and other modern synthetic methods can also be applied to appropriately substituted derivatives of this compound to create diverse molecular architectures.

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, including piperidin-4-one derivatives. researchgate.netchemrevlett.comsciencemadness.org This reaction typically involves the condensation of an amine, an aldehyde (like formaldehyde), and a ketone with at least one active hydrogen. In the context of piperidinone synthesis, a primary amine can react with two equivalents of an aldehyde and a ketone to form the piperidin-4-one ring. chemrevlett.comsciencemadness.org Variations of this approach, such as the aza-Henry (nitro-Mannich) reaction, provide routes to substituted piperidines. researchgate.net The use of pre-formed imines in Mannich-type reactions is also a common strategy for the stereocontrolled synthesis of piperidine derivatives. mun.ca

Reactant 1 Reactant 2 Reactant 3 Product Type
Amine (e.g., Ammonium Acetate)Aldehyde (e.g., Benzaldehyde)Ketone (e.g., Acetone)Substituted Piperidin-4-one
Iminium ionEnol or Enolateβ-Amino Carbonyl Compound

Structural Elucidation and Conformational Analysis of 1 4 Fluorobenzoyl Piperidin 4 One Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial characterization and detailed structural analysis of 1-(4-Fluorobenzoyl)piperidin-4-one (B1336085) derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the molecular structure of this compound derivatives in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For the parent compound, this compound, characteristic signals are observed for the protons on the piperidine (B6355638) ring and the fluorobenzoyl group. The chemical shifts and coupling constants of the piperidine protons are particularly informative for determining the ring's conformation. nih.govchemicalbook.com For instance, the observation of distinct signals for axial and equatorial protons is indicative of a chair conformation.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon and the carbons of the piperidine ring are sensitive to the conformational state of the molecule.

A study on a related derivative, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, utilized complete ¹H, ¹³C, and ¹⁹F NMR analyses for its characterization. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition. scielo.br Electrospray ionization (ESI) is a common technique used for these compounds, often revealing the protonated molecular ion [M+H]⁺. scielo.brresearchgate.net For this compound, the expected molecular weight is 221.23 g/mol . sigmaaldrich.com Tandem mass spectrometry (MS/MS) experiments can provide further structural insights by analyzing the fragmentation of the parent ion. scielo.br

Crystallographic Analysis (XRD) and Solid-State Conformation Studies

X-ray diffraction (XRD) analysis of single crystals provides the most definitive information about the solid-state conformation of this compound derivatives. mdpi.comamanote.com These studies have consistently shown that the piperidine ring in related structures predominantly adopts a chair conformation. chemrevlett.comnih.govnih.gov

In the crystal structure of a related compound, {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt, the piperidine ring was found to be in a chair conformation. nih.gov The results from crystallographic analysis often indicate that the solid-state and solution conformations are similar. nih.gov

Table 1: Crystallographic Data for a 1-(4-Fluorobenzoyl)piperidine Derivative

Parameter Value
Crystal System Triclinic
Space Group P1
a (Å) 8.517(3)
b (Å) 12.384(2)
c (Å) 12.472(3)
α (°) 70.88(2)
β (°) 82.04(2)
γ (°) 83.58(2)

Data from a study on {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl}[(5-methylpyridin-2-yl)methyl]amine fumaric acid salt. nih.gov

Conformational Dynamics and Stereochemical Considerations

The conformational flexibility of this compound derivatives plays a crucial role in their biological activity.

Amide Bond Rotational Barriers and their Dynamic NMR Characterization

The bond between the carbonyl carbon of the benzoyl group and the nitrogen of the piperidine ring is an amide bond. Due to the partial double bond character of the C-N bond, rotation around it is restricted. libretexts.org This restricted rotation can lead to the existence of different rotational isomers (rotamers).

Dynamic NMR spectroscopy is a key technique for studying this rotational barrier. libretexts.org By analyzing the changes in the NMR spectrum at different temperatures, the energy barrier for rotation can be determined. For instance, ¹H NMR line-shape analysis at varying temperatures has been used to determine the enthalpy of activation for the rotational barrier around the C-N bond in related compounds. nih.gov

Piperidine Ring Conformations and Flexibility Analysis

The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org However, other conformations, such as boat or twist-boat, are also possible, though generally less stable. chemrevlett.comlookchem.com The substituents on the piperidine ring can influence its conformational preference.

For this compound, the bulky 4-fluorobenzoyl group at the nitrogen atom and the carbonyl group at the 4-position are key determinants of the ring's conformation. The chair conformation is generally the most stable. nih.govwikipedia.org The flexibility of the piperidine ring can be analyzed using NMR coupling constants and computational modeling. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
{[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-yl]methyl}[(5-methylpyridin-2-yl)methyl]amine

Computational Chemistry and Molecular Modeling Studies of 1 4 Fluorobenzoyl Piperidin 4 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-(4-Fluorobenzoyl)piperidin-4-one (B1336085). nanobioletters.comresearchgate.net These methods can determine the molecule's optimized geometry, including bond lengths and angles, and reveal its electronic distribution. For instance, the presence of the electron-withdrawing fluorine atom on the benzoyl group significantly influences the molecule's electronic landscape. nanobioletters.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. These calculations can also predict the molecule's reactivity hotspots through the analysis of the Molecular Electrostatic Potential (MEP) surface, which identifies regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Molecular Docking Simulations and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the potential interactions of this compound with various biological targets.

Ligand-Receptor Interaction Prediction and Characterization

Molecular docking simulations can identify potential binding modes of this compound within the active site of a receptor. nih.gov These simulations consider various interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, to predict the most stable binding conformation. For example, derivatives of 1-(4-Fluorobenzoyl)piperidine have been studied for their interaction with the sigma-1 receptor, a membrane-bound protein implicated in various neurological disorders. nih.govresearchgate.net Computational studies have shown that hydrophobic interactions play a significant role in the binding of these ligands to the sigma-1 receptor. nih.gov The benzoylpiperidine fragment is considered a privileged structure in drug design due to its metabolic stability and ability to engage in favorable interactions with biological targets. researchgate.net

Active Site Characterization and Allosteric Modulation Potential

Beyond predicting binding poses, molecular modeling can characterize the active site of a target receptor, identifying key amino acid residues that are crucial for ligand binding. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. Furthermore, computational studies can explore the potential for allosteric modulation, where a ligand binds to a site other than the primary active site, thereby altering the receptor's conformation and function. nih.gov Derivatives of piperidine (B6355638) have been investigated as allosteric modulators for various receptors, highlighting the versatility of this chemical scaffold. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

Correlation of Structural Features with Biological Activity

QSAR studies involve the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule, such as its electronic, steric, and hydrophobic characteristics. mdpi.com By correlating these descriptors with the observed biological activity of a set of related compounds, a predictive model can be developed. nih.gov For piperidine derivatives, QSAR studies have revealed that hydrophobic and electronic parameters are often critical for their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govrsc.org

Development and Validation of Pharmacophore Models for Receptor Ligands

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. slideshare.net Pharmacophore models can be developed based on the structures of known active ligands or the structure of the receptor's binding site. nih.govresearchgate.net For ligands targeting the sigma receptor, pharmacophore models have been proposed that typically include features such as a hydrophobic group, a hydrogen bond acceptor, and a positively ionizable group. researchgate.net These models serve as 3D queries for virtual screening of compound libraries to identify new potential ligands. researchgate.net The validation of a pharmacophore model is a crucial step and is often performed by assessing its ability to distinguish between active and inactive compounds. researchgate.net

Computational Approaches for Predicting Molecular Interactions and Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in silico methods allow for the prediction of molecular properties, the elucidation of potential biological interactions, and the rational design of new compounds with desired characteristics. For a molecule like this compound, which serves as a versatile building block in medicinal chemistry, computational studies can provide profound insights into its structural, electronic, and interactive nature. researchgate.net While specific computational studies focusing exclusively on this compound are not extensively detailed in public literature, the methodologies are well-established and have been widely applied to analogous piperidine-based structures. These studies on related compounds provide a clear framework for how the molecular interactions and properties of this compound can be predicted and understood.

The primary computational approaches include Density Functional Theory (DFT) for understanding intrinsic molecular properties, molecular docking for predicting binding to biological targets, and Quantitative Structure-Activity Relationship (QSAR) for developing models that correlate chemical structure with biological activity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in calculating optimized molecular geometry, frontier molecular orbitals (FMOs), and various reactivity descriptors. For piperidin-4-one derivatives, DFT calculations, often using basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), help in understanding the molecule's stability and reactivity. researchgate.netresearchgate.net

Key parameters derived from DFT analysis include:

Optimized Geometry: Determines the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO indicates the ability to donate an electron, while the energy of LUMO reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. This is vital for predicting how a molecule will interact with biological receptors or other reactants. researchgate.net

In a study on imine derivatives of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one, DFT calculations were used to determine their optimized geometry and reactivity parameters. researchgate.net The negative values of chemical potential indicated that the compounds were reactive in nature. researchgate.net Similarly, a computational analysis of certain piperidin-4-one furoic hydrazone derivatives used DFT to calculate the HOMO-LUMO energy gap and Mulliken charges to understand the reactive sites of the molecules. researchgate.net

ParameterCompound 1¹Compound 2²Compound 3³
HOMO Energy (eV) -0.2233-0.2101-0.2198
LUMO Energy (eV) -0.0135-0.0387-0.0249
Energy Gap (ΔE) (eV) 0.20980.17140.1949
Chemical Potential (μ) (eV) -0.1184-0.1244-0.1223
Methodology B3LYP/6-31G(d,p)B3LYP/6-31G(d,p)B3LYP/6-31G(d,p)

¹3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl) piperidin-4-one ²(Z)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one hydrazine (B178648) carbothioamide ³(E)-3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one oxime (Data sourced from a study on piperidin-4-one imine derivatives. researchgate.net)

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor), such as a protein or enzyme. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug molecule.

For piperidine-based compounds, docking studies have been used to evaluate their potential as inhibitors of various enzymes. For instance, in silico analyses of piperidine-derived thiosemicarbazones were performed to predict their binding affinity and interaction patterns with the active site of dihydrofolate reductase (DHFR). nih.gov Another study investigated newly synthesized piperidine derivatives as potential inhibitors of SARS-CoV-2 proteins through molecular docking. nih.gov The results of these simulations typically include:

Binding Affinity/Energy: A score (e.g., in kcal/mol) that estimates the strength of the interaction between the ligand and the receptor. A more negative score generally indicates a stronger, more stable interaction.

Binding Pose: The predicted 3D orientation of the ligand within the receptor's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the ligand and amino acid residues in the protein's active site.

In a study on 1,4,4-trisubstituted piperidines, molecular docking was used to establish the plausibility of their binding to the catalytic site of the SARS-CoV-2 main protease (Mpro). nih.gov Similarly, docking studies on piperidinopyrimidine analogs against oxidosqualene cyclase (OSC) revealed strong binding affinities, suggesting their potential as competitive inhibitors. researchgate.net

Ligand (Piperidine Derivative)Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
BDPO¹ H. pylori protein (2B7N)-8.0Not specified
FBID² Human Serum Albumin (2BXF)Not specifiedFavorable binding affinity reported
M1BZP³ COVID-19 ProteaseNot specifiedEfficient interaction reported

¹2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one researchgate.net ²1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione researchgate.net ³4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine nih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling methods used to establish a correlation between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors (physicochemical, electronic, topological), QSAR models can predict the activity of new, unsynthesized compounds.

For piperidine derivatives, QSAR has been successfully applied to understand the structural requirements for specific biological activities. A study on 4-phenylpiperidine (B165713) derivatives used a neural network approach to develop a nonlinear QSAR model correlating molecular descriptors with their analgesic activities as mu opioid agonists. nih.gov The process involves:

Data Set Compilation: Assembling a series of structurally related compounds with measured biological activity.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation relating the descriptors to the activity. nih.govmdpi.com

Validation: Testing the predictive power of the model using internal and external validation sets.

A QSAR study on piperazine (B1678402) derivatives as mTORC1 inhibitors identified several key descriptors that correlated significantly with inhibitory activity, including the energy of the LUMO (E-LUMO), electrophilicity index (ω), molar refractivity (MR), and topological polar surface area (PSA). mdpi.com Such models are invaluable for guiding the structural optimization of lead compounds to enhance their potency. nih.gov

Applications of 1 4 Fluorobenzoyl Piperidin 4 One As a Core Scaffold in Drug Discovery and Chemical Biology

Design and Synthesis of Bioactive Molecules Incorporating the 1-(4-Fluorobenzoyl)piperidin-4-one (B1336085) Moiety

The this compound structure is a key intermediate in the synthesis of numerous pharmaceuticals. chemimpex.com Its chemical reactivity allows for modifications at various positions, enabling the creation of diverse molecular architectures tailored for specific biological targets.

Development of Analgesic and Anti-inflammatory Agents

Derivatives of 1-(4-fluorobenzoyl)piperidine have shown potential as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in regulating inflammatory processes. This makes the scaffold a subject of interest in the development of new analgesic and anti-inflammatory drugs. chemimpex.comchemimpex.com For instance, piperazine (B1678402) derivatives have been explored as candidates for new analgesic and anti-inflammatory drugs. nih.gov Specifically, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), has demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov Additionally, certain 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones synthesized from piperidine (B6355638) derivatives have exhibited significant analgesic and anti-inflammatory activities. nih.gov

Exploration in Neuroscience Research: Modulation of Neurotransmitter Systems

The this compound moiety is utilized in neuroscience research to investigate the modulation of neurotransmitter systems. chemimpex.comchemimpex.com Its derivatives have been synthesized to study their influence on various receptors, which can provide insights into potential treatments for neurological disorders. chemimpex.com

Antagonists for Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A)

The 1-(4-fluorobenzoyl)piperidine scaffold has been incorporated into molecules designed as serotonin receptor antagonists. For example, a series of 3-(4-fluorophenyl)-1H-indoles with piperidinyl substitutions have been synthesized and shown to have high affinity for 5-HT2 receptors. nih.gov Isosteric replacement within these indole (B1671886) derivatives led to higher selectivity for 5-HT2 receptors over dopamine (B1211576) D2 receptors and α1 adrenoceptors. nih.gov One such compound demonstrated high affinity for 5-HT2 receptors with an IC50 of 3.4 nM. nih.gov The anti-nociceptive effects of some piperazine derivatives have been linked to the serotonergic pathway, specifically involving the 5-HT1A receptor. nih.gov

Ligands for Dopamine Receptors (e.g., D1, D2, D4)

The this compound core has been instrumental in developing ligands for dopamine receptors, particularly the D4 subtype. nih.govresearchgate.net Researchers have synthesized various 1,4-disubstituted aromatic piperidines and piperazines and tested their affinity for D4 receptor mutations. nih.gov These studies help in understanding the ligand-receptor interactions and designing more selective compounds. nih.gov For instance, new 3- and 4-oxopiperidine scaffolds have been identified as potent and selective dopamine D4 antagonists. nih.gov Some of these compounds have shown over 30-fold selectivity for the D4 receptor compared to other dopamine receptor subtypes. nih.govresearchgate.net

Sigma Receptor Ligands (e.g., Sigma-1, Sigma-2)

The 1-(4-fluorobenzoyl)piperidine framework is a key component in the synthesis of sigma receptor ligands. nih.gov These receptors are implicated in various central nervous system disorders. chemrxiv.org By modifying the core structure, researchers have developed potent and selective sigma-1 receptor ligands. nih.gov For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, derived from a related structure, binds to sigma receptors with high affinity (Ki = 3.4 nM) and selectivity. nih.gov Computational studies have shown that hydrophobic interactions are a key driver for sigma-1 binding. nih.gov

CompoundReceptor Affinity (Ki, nM)SelectivityReference
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide3.4 (σ1)σ2/σ1 = 120 nih.gov
Spiro[1,2,4-benzotriazine-3(4H),4′-(1′-benzyl)piperidine]3410 (σ1) mdpi.com

Opioid Receptor-Targeting Agents

The piperidine scaffold is a well-established framework for developing opioid receptor modulators. While 4-piperidone (B1582916) itself is a known precursor in the synthesis of fentanyl, a potent opioid agonist, derivatives of 4-(3-hydroxyphenyl)piperidine (B9838) have been explored as opioid receptor antagonists. wikipedia.orgnih.gov The addition of specific substituents to the piperidine ring can confer antagonist properties. nih.gov For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure opioid receptor antagonists. nih.gov Similarly, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with low nanomolar potencies at μ, δ, and κ receptors. nih.gov

Potential Enzyme Inhibitors (e.g., sEH, NLRP3 Inflammasome)

The 1-(4-fluorobenzoyl)piperidine-4-one framework has been explored as a foundation for the synthesis of inhibitors targeting enzymes involved in inflammatory pathways, such as soluble epoxide hydrolase (sEH) and the NLRP3 inflammasome.

Soluble Epoxide Hydrolase (sEH) Inhibitors: The enzyme sEH is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory properties. nih.gov Inhibition of sEH increases the bioavailability of EETs, making it a promising strategy for treating inflammatory conditions. nih.gov Derivatives of 1-(4-fluorobenzoyl)piperidine have been investigated as sEH inhibitors, with the piperidine ring serving as a central scaffold for orienting pharmacophoric groups into the active site of the enzyme. Modifications of the piperidine structure have been shown to yield potent analgesic effects in preclinical models of arthritis and acute pancreatitis, highlighting the therapeutic potential of this class of compounds.

NLRP3 Inflammasome Inhibitors: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines. nih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. nih.gov Certain compounds incorporating the this compound scaffold have been identified as inhibitors of the NLRP3 inflammasome. For instance, BOT-4-one, a related compound, has been shown to suppress NLRP3 inflammasome activation by increasing its ubiquitination. nih.gov These inhibitors often work by binding to the NACHT domain of NLRP3, thereby preventing its oligomerization and subsequent activation. nih.gov

Research into Anti-tumor and Antimicrobial Agents

The versatility of the this compound scaffold has also been leveraged in the search for novel anti-tumor and antimicrobial agents.

Anti-tumor Agents: The development of resistance to existing cancer therapies underscores the urgent need for new anticancer drugs. nih.gov Piperidine derivatives have demonstrated potential as anti-tumor agents by targeting various pathways involved in cancer progression. For example, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been designed as inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.gov Certain compounds in this class have shown potent and selective inhibition of these tumor-associated CAs, suggesting their potential as a starting point for the development of novel anticancer therapies. nih.gov

Antimicrobial Agents: The global challenge of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. biomedpharmajournal.org Piperidin-4-one derivatives have been explored for their antibacterial and antifungal activities. biomedpharmajournal.orgnih.gov For example, thiosemicarbazone derivatives of piperidin-4-ones have shown significant antimicrobial activity. biomedpharmajournal.org Furthermore, a series of 1-fluorobenzoyl-4-aryl(alkyl)thiosemicarbazides, which can be synthesized from related starting materials, have demonstrated activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov The antibacterial activity of these compounds is influenced by the substitution pattern on the aryl ring. nih.gov

P2X3 Receptor Antagonists as Anti-Nociceptive Agents

P2X3 receptors are ATP-gated ion channels that are predominantly expressed in primary afferent neurons involved in pain sensation. nih.gov This localized expression makes them an attractive target for the development of non-opioid analgesics with a reduced risk of central nervous system side effects. nih.gov The this compound scaffold has been successfully incorporated into the design of potent P2X3 receptor antagonists.

In one study, benzimidazole-4,7-dione-based derivatives were synthesized and evaluated for their P2X3 receptor antagonistic activity. nih.gov The compound 6-chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione demonstrated notable antagonistic activity. nih.gov The development of these derivatives showcases the utility of the this compound moiety in creating novel chemical entities for the treatment of neuropathic pain and other neurological disorders. nih.gov

Compound IDStructureTargetActivity
14d 6-Chloro-5-((1-(4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dioneP2X3 ReceptorAntagonist

CB1 Receptor Inverse Agonists

Cannabinoid receptor 1 (CB1) is a G protein-coupled receptor that is highly expressed in the central nervous system and is involved in regulating appetite, energy metabolism, and mood. nih.govinversago.com While CB1 receptor antagonists have been explored for the treatment of obesity, their development has been hampered by centrally mediated side effects. nih.gov This has led to a focus on developing peripherally restricted CB1 inverse agonists, which can offer therapeutic benefits for metabolic disorders without the adverse psychiatric effects. inversago.comdigitellinc.com

The this compound scaffold has been utilized in the synthesis of CB1 inverse agonists. For example, functionalized 6-(piperidin-1-yl)-8,9-diphenyl purines have been developed, where the piperidine moiety, functionalized with a 4-fluorobenzoyl group, acts as a key linker. nih.gov These efforts have led to the identification of potent and selective inverse agonists of the human CB1 receptor with limited brain penetration. nih.gov

Compound ClassCore StructureTargetDesired Property
Functionalized Purines 6-(Piperidin-1-yl)-8,9-diphenyl purineCB1 ReceptorInverse Agonism, Peripheral Restriction

Tankyrase Inhibitors

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, a pathway frequently dysregulated in cancer. nih.govmdpi.com Inhibition of tankyrases has emerged as a promising strategy for cancer therapy, particularly for tumors with mutations in the Wnt signaling pathway. nih.govmdpi.com

The this compound scaffold has been a key component in the design of potent and selective tankyrase inhibitors. Structure-based design and optimization efforts have led to the development of compounds that effectively inhibit tankyrase activity. For instance, NVP-TNKS656, a highly potent and orally active tankyrase inhibitor, incorporates a 4-fluorobenzoyl)piperidin-1-yl) moiety. pdbj.org This compound has demonstrated the ability to antagonize Wnt pathway activity in preclinical cancer models. pdbj.org

CompoundTargetKey Structural FeatureTherapeutic Potential
NVP-TNKS656 Tankyrase 1 and 22-[4-(4-fluorobenzoyl)piperidin-1-yl]Wnt-driven cancers

Functionalization Strategies for Modulating Biological Activity and Selectivity

The biological activity and selectivity of compounds derived from the this compound scaffold can be finely tuned through various functionalization strategies. The strategic introduction of different substituents can significantly impact the compound's interaction with its biological target.

Substituent Effects on Receptor Binding Affinity and Specificity

The nature and position of substituents on the this compound core play a critical role in determining the binding affinity and selectivity of the resulting compounds for their target receptors.

In the context of developing ligands for serotonin and dopamine receptors, studies on related piperazine derivatives have shown that the substituent at the N-1 position of the piperazine ring is crucial for 5-HT1A receptor affinity. nih.govresearchgate.net For example, replacing a phenyl group with other aromatic or heteroaromatic moieties can dramatically alter the binding profile. While direct studies on this compound are specific to each target, the principle remains the same: the 4-fluorobenzoyl group itself contributes to binding through hydrophobic and potential halogen bonding interactions, while modifications at other positions of the piperidine ring can be used to optimize interactions with specific receptor subtypes and influence properties like selectivity and brain penetration. nih.govnih.gov For instance, in the development of CB1 inverse agonists, modifications to the group attached to the piperidine nitrogen were explored to enhance potency and peripheral restriction. nih.gov Similarly, in the design of σ1 receptor ligands, the introduction of a methyl group on the piperidine nitrogen was found to significantly increase σ1 receptor affinity compared to an unsubstituted piperidine. nih.gov

Peripheralization Strategies for Restricted Central Nervous System Penetration

The 4-benzoylpiperidine scaffold is a well-established privileged structure in the design of agents targeting the central nervous system (CNS), particularly for serotoninergic and dopaminergic receptors. nih.gov However, for drugs intended to act on peripheral targets, penetration across the blood-brain barrier (BBB) can lead to undesirable CNS side effects. Consequently, medicinal chemists employ specific "peripheralization" strategies to design molecules that are restricted from entering the brain. The this compound core is instrumental in this area, allowing for systematic modifications that modulate a compound's ability to cross the BBB.

Research into novel dopamine D₄ receptor antagonists has provided insights into how modifications to the piperidine scaffold can significantly reduce brain penetration. One key strategy involves altering the basicity of the piperidine nitrogen. For instance, the introduction of fluorine atoms onto the piperidine ring was found to attenuate the nitrogen's basicity, which led to a drastic reduction in brain penetration (cLogP > 5).

Another approach involves the addition of polar functional groups. In one study, an acetamide (B32628) derivative was developed which, while still brain penetrant, showed appreciably lower levels in the brain compared to other compounds in the series. This reduction was attributed to the addition of the polar amide group, demonstrating that even subtle structural changes to the core scaffold can effectively modulate CNS exposure.

These findings highlight a rational design strategy: by modifying the this compound scaffold, chemists can fine-tune the physicochemical properties of the resulting molecules to either facilitate or, in this case, restrict CNS penetration, thereby improving the safety profile of peripherally acting drugs.

Table 1: Research Findings on Piperidine Scaffold Modification and CNS Penetration

Scaffold Modification Observed Effect on CNS Penetration Rationale
Introduction of fluorine atoms to the piperidine ring Drastic reduction in brain penetration (cLogP > 5) Attenuated basicity of the piperidine nitrogen.
Addition of an acetamide group Lower, but still appreciable, brain levels (Kp = 2.9) Increased polarity from the amide functional group.

Role in Material Science and Agrochemical Development

Beyond pharmaceuticals, the chemical reactivity and structural features of this compound and its derivatives lend themselves to applications in material science and agrochemical development.

Development of Novel Materials, Polymers, and Coatings

The this compound compound is cited in chemical literature as a building block with applications in the development of novel materials, including polymers and coatings. The presence of the reactive ketone and the stable fluorinated aromatic ring provides sites for polymerization and functionalization, potentially leading to materials with enhanced thermal stability, altered surface properties, or other desirable characteristics. However, while commercial suppliers note its utility in this field, specific examples and detailed research findings in publicly accessible patents or peer-reviewed journals are limited.

Applications as Specialty Chemicals and Agrochemicals

As a versatile intermediate, this compound is considered a specialty chemical—a compound produced for specific, high-value applications rather than in bulk. Its primary role is as a starting material for creating more complex molecular structures. sigmaaldrich.com

In the field of agrochemicals, derivatives of the (4-fluorobenzoyl)piperidine scaffold are valuable. For example, the related compound 4-(4-fluorobenzoyl)piperidine (B1333394) hydrochloride serves as an intermediate in the synthesis of crop protection agents. The ability to modify the core structure allows for the creation of new agents with specific biological activities. Furthermore, piperidin-4-one derivatives have been synthesized and investigated for their potential as antimicrobial and antifungal agents. biomedpharmajournal.org This suggests that the this compound scaffold could be used to develop new fungicides or bactericides for agricultural use.

Table 2: Applications of (4-Fluorobenzoyl)piperidine Derivatives

Derivative Class Application Area Specific Role/Activity
4-(4-Fluorobenzoyl)piperidine hydrochloride Agrochemicals Intermediate for crop protection agents.
Substituted Piperidin-4-ones Agrochemicals Investigated for antifungal and bactericidal properties. biomedpharmajournal.org
General this compound Specialty Chemicals Versatile building block for complex organic synthesis. sigmaaldrich.com

Structure Activity Relationship Sar Investigations of 1 4 Fluorobenzoyl Piperidin 4 One Analogues

Impact of Piperidinone Ring Substitutions on Pharmacological Profiles

The piperidin-4-one scaffold is a versatile template that allows for a wide range of substitutions, significantly influencing the pharmacological profile of the resulting analogues. researchgate.netnih.gov Modifications at the C2, C3, C5, and C6 positions of the piperidinone ring have been shown to produce compounds with a diverse array of biological activities, including analgesic, antifungal, and anticancer properties. nih.govnih.gov

For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidones has yielded compounds with notable analgesic and local anaesthetic activities. nih.govjst.go.jpresearchgate.net One particular analogue, 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one, demonstrated the highest potency in these areas. nih.govjst.go.jp However, derivatizing the ketone at the C4 position into oximes or thiosemicarbazones eliminated this analgesic activity, while simultaneously introducing potent antifungal properties. nih.govresearchgate.net Specifically, certain oxime derivatives showed significant activity against Aspergillus niger and Candida albicans, whereas the parent 2,6-diaryl-3-methyl-4-piperidones lacked any antifungal effect. nih.govresearchgate.net

Further studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have highlighted their potential as anticancer agents. These compounds were found to reduce the growth of several hematological cancer cell lines and induce apoptosis by increasing the expression of pro-apoptotic genes like p53 and Bax. nih.gov The stereochemistry of these substitutions is also crucial; sterically less hindered compounds at the C3 and C5 positions tend to adopt a stable chair conformation, while more hindered substitutions can force the ring into a twist-boat conformation, which can impact receptor interaction and activity. nih.gov

The following table summarizes the impact of various substitutions on the piperidinone ring on the observed pharmacological activities.

Table 1: Pharmacological Profiles of Substituted Piperidin-4-one Analogues

Piperidinone Ring SubstitutionResulting Pharmacological ActivityKey FindingsReference
2,6-diaryl-3-methylAnalgesic, Local Anaesthetic2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one showed the highest activity. nih.govjst.go.jp
2,6-diaryl-3-methyl (derivatized to oxime)AntifungalPotent against Aspergillus niger and Candida albicans; no analgesic activity observed. nih.govresearchgate.net
3-chloro-3-methyl-2,6-diarylAnticancerReduces growth of hematological cancer cell lines and promotes apoptosis. nih.gov
1,3,5-trimethyl-2,6-diphenyl (derivatized to oxime ether)AntibacterialShowed good activity against Bacillus subtilis. nih.gov

Role of the Fluorobenzoyl Group in Receptor Binding and Biological Efficacy

The 4-fluorobenzoyl group is a critical component for the biological activity of many piperidine-based ligands, particularly those targeting serotonergic and dopaminergic receptors. This moiety is considered crucial for anchoring or orienting the ligand within the receptor binding site. For example, in well-known 5-HT₂A antagonists like ketanserin (B1673593) and altanserin, the 4-(p-fluorobenzoyl)piperidine fragment is vital for their interaction with the receptor.

The fluorine atom itself plays a multifaceted role. Its high electronegativity can lead to favorable electrostatic interactions within the binding pocket. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and bioavailability of the compound. The introduction of fluorine can also modulate the lipophilicity of the molecule, which influences its ability to cross cell membranes and the blood-brain barrier.

In a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues evaluated for sigma (σ) receptor affinity, halogen substitutions on the aromatic ring were found to generally increase affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors. nih.gov Specifically, a 2-fluoro-substituted analogue exhibited the highest selectivity for σ₁ receptors over σ₂ receptors, highlighting the strategic importance of the fluorine atom's position. nih.gov

Influence of Linker Chemistry and Peripheral Modifications on Activity and Selectivity

Modifications to the linker connecting the core piperidine (B6355638) scaffold to other chemical moieties, as well as other peripheral changes, are pivotal in fine-tuning the activity and selectivity of these compounds. The length, rigidity, and chemical nature of the linker can dictate how the molecule fits into its target binding site and can influence its pharmacokinetic properties.

For instance, in the development of PROTACs (Proteolysis Targeting Chimeras), incorporating rigid heterocyclic linkers like piperidine or piperazine (B1678402) has become a strategy to improve solubility and conformational stability. nih.gov The basic nitrogen atom in these linkers can be protonated, which can enhance solubility. nih.gov

Studies on piperine (B192125) analogues as monoamine oxidase (MAO) inhibitors have shown that the length of the linker between the piperidine ring and the benzodioxazole (B13963649) ring is critical for MAO-B inhibitory activity. acs.org An optimal linker length of 2-5 carbons was identified, with activity diminishing outside this range. acs.org Furthermore, converting an amide linkage to a thioamide in this series drastically reduced the inhibitory activity, demonstrating the importance of the linker's electronic properties. acs.org In another example, a series of 4-amino methyl piperidine derivatives were synthesized and evaluated as µ-opioid receptor agonists, where the nature of the substituent on the amino-methyl group was key to their analgesic potential. tandfonline.com

Bioisosteric Replacements and their Effect on Metabolic Stability and Activity

Bioisosteric replacement is a key strategy in medicinal chemistry to improve a molecule's properties while retaining its desired biological activity. In the context of 1-(4-Fluorobenzoyl)piperidin-4-one (B1336085) analogues, several bioisosteric replacements have been explored to enhance metabolic stability and modulate activity.

A common bioisosteric substitution involves replacing a piperazine ring with a piperidine ring. nih.gov While piperazines can offer favorable properties, they are often susceptible to metabolism. Studies on atypical dopamine (B1211576) transporter (DAT) inhibitors showed that replacing a piperazine ring with a piperidine ring resulted in analogues with significantly improved metabolic stability in rat liver microsomes while maintaining high affinity for the DAT. nih.gov

More novel bioisosteres for the piperidine ring itself have also been investigated. Azaspiro[3.3]heptanes, for example, have been proposed as piperidine mimetics. researchgate.netenamine.netcambridgemedchemconsulting.com These spirocyclic systems maintain a similar three-dimensional shape and nitrogen basicity but can offer improved metabolic stability due to the alteration of metabolic soft spots, particularly the carbons adjacent to the nitrogen atom. researchgate.netcambridgemedchemconsulting.com Comparing piperidine with its 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane bioisosteres revealed that the spirocyclic analogues had lower lipophilicity and, in the case of 1-azaspiro[3.3]heptane, superior metabolic stability. researchgate.net

Table 2: Comparison of Piperidine and its Bioisosteres

ScaffoldKey Property ChangeImpact on ProfileReference
Piperidine (replacing Piperazine)Improved metabolic stabilityReduced susceptibility to degradation by metabolic enzymes while retaining DAT affinity. nih.gov
2-Azaspiro[3.3]heptane (replacing Piperidine)Reduced lipophilicityCan lead to improved solubility and pharmacokinetic profile. researchgate.netenamine.net
1-Azaspiro[3.3]heptane (replacing Piperidine)Improved metabolic stability, reduced lipophilicityOffers a more stable core with similar biological activity potential. Validated in an analogue of the drug Bupivacaine. researchgate.net

Quantitative Analysis of Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structures of compounds with their biological activities. While a specific QSAR study for this compound was not identified, analyses of structurally related piperidine and piperazine derivatives offer valuable insights into the descriptors that govern their activity.

A 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides as CCR5 receptor antagonists used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) to build predictive models. nih.gov The resulting models, which had high predictive correlation coefficients (r² > 0.95), indicated that steric, electrostatic, and hydrophobic fields were critical for antagonist activity. The contour maps generated from these models helped identify key structural features, such as regions where bulky groups are favored or where electronegative groups enhance activity, providing a guide for designing more potent analogues. nih.gov

Another QSAR analysis of piperine analogues acting as bacterial efflux pump inhibitors identified three key descriptors for activity: the partial negative surface area, the area of the molecular shadow (a measure of shape), and the heat of formation. nih.gov This model (r² = 0.962) suggested that increasing the exposed partial negative surface area enhances inhibitory activity, while a larger molecular shadow is detrimental. nih.gov

Similarly, a Hansch-type QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamides as sigma receptor ligands revealed the influence of substitutions on the phenylacetamide ring. nih.gov This analysis showed that for several analogues, substitution at the 3-position of the ring led to higher affinity for both σ₁ and σ₂ receptors compared to substitutions at the 2- or 4-positions. nih.gov These quantitative models are invaluable for predicting the activity of new compounds before their synthesis and for providing a deeper understanding of the ligand-receptor interactions at a molecular level.

Future Research Directions and Translational Perspectives

Innovations in Scaffold Design and Library Generation for Drug Discovery

The 1-(4-fluorobenzoyl)piperidin-4-one (B1336085) scaffold is a well-established privileged structure in medicinal chemistry, particularly for targeting central nervous system disorders. nih.gov Future innovations will likely focus on sophisticated modifications of this core structure to enhance potency, selectivity, and pharmacokinetic properties.

One promising approach is scaffold hopping , where the core piperidine (B6355638) ring system is replaced with bioisosteric alternatives. niper.gov.in This can lead to the discovery of novel chemical entities with improved drug-like properties. For instance, replacing the piperidine with other nitrogen-containing heterocycles could alter the compound's basicity and lipophilicity, potentially improving blood-brain barrier penetration or metabolic stability.

Furthermore, the generation of diverse chemical libraries based on the this compound scaffold will be crucial. Combinatorial chemistry techniques, coupled with high-throughput screening, can rapidly produce and evaluate a vast number of derivatives. This allows for a more comprehensive exploration of the chemical space around the scaffold, increasing the probability of identifying lead compounds with desired biological activities. The synthesis of novel derivatives, such as those incorporating different substituents on the phenyl ring or modifications at the 4-position of the piperidine ring, will continue to be a key strategy. actascientific.comnih.gov

Scaffold Modification Strategy Potential Advantages Example Application
Scaffold Hopping Discovery of novel intellectual property, improved ADME properties.Replacing the piperidine ring with a piperazine (B1678402) or other heterocyclic systems. nih.gov
Bioisosteric Replacement Fine-tuning of physicochemical properties like pKa and lipophilicity.Substituting the fluorobenzoyl group with other halogenated or electron-withdrawing moieties.
Combinatorial Library Synthesis Rapid generation of a large number of diverse analogs for screening.Parallel synthesis of a library of amides or ureas at the piperidine nitrogen.

Advanced Methodologies for Target Identification and Validation

Identifying the specific molecular targets of novel compounds is a critical step in drug development. For derivatives of this compound, which have shown potential in areas like neuroscience, advanced methodologies are being employed to elucidate their mechanisms of action. chemimpex.comnih.gov

Chemical proteomics and activity-based protein profiling (ABPP) are powerful tools for identifying the protein targets of small molecules directly in complex biological systems. These techniques can help to de-orphanize compounds and reveal previously unknown biological activities.

Computational approaches , such as molecular docking and simulations, are also becoming increasingly sophisticated. researchgate.net By modeling the interaction of this compound derivatives with various protein structures, researchers can predict potential binding partners and guide experimental validation. This can significantly accelerate the target identification process.

Once a potential target is identified, its validation is paramount. Techniques like CRISPR-Cas9 gene editing and RNA interference (RNAi) can be used to modulate the expression of the target protein in cellular or animal models, allowing for a direct assessment of its role in the compound's therapeutic effect.

Strategies for Enhancing Selectivity and Overcoming Drug Resistance

Achieving high selectivity for the intended target over other related proteins is a major challenge in drug design. For this compound derivatives, enhancing selectivity is crucial to minimize off-target effects. Strategies to achieve this include:

Structure-Based Drug Design: Utilizing high-resolution crystal structures of the target protein to design compounds that fit precisely into the active site, exploiting unique structural features to avoid binding to other proteins.

Incorporation of Covalent Warheads: Designing inhibitors that form a covalent bond with a specific amino acid residue within the target protein's active site. nih.gov This can lead to highly potent and selective inhibition.

Drug resistance is another significant hurdle in the long-term efficacy of many therapies. nih.gov Several strategies are being explored to overcome resistance mechanisms that may emerge against drugs derived from the this compound scaffold:

Combination Therapies: Co-administering the drug with another agent that targets a different pathway or a resistance mechanism can be highly effective. nih.gov

Development of Allosteric Inhibitors: Targeting allosteric sites on the protein, which are often less conserved than the active site, can be a way to inhibit drug-resistant mutants. nih.gov

PROTACs (Proteolysis-Targeting Chimeras): These novel molecules are designed to induce the degradation of the target protein rather than just inhibiting it, offering a potential way to overcome resistance caused by target protein overexpression. nih.gov

Integration of Artificial Intelligence in Compound Optimization and Discovery

De Novo Drug Design: AI algorithms can generate novel molecular structures based on desired properties, such as high binding affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This can lead to the discovery of completely new chemical entities that would be difficult to conceive through traditional medicinal chemistry approaches.

Lead Optimization: During the lead optimization phase, AI can be used to suggest modifications to a lead compound to improve its potency, selectivity, or pharmacokinetic properties. By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), AI can guide the iterative process of chemical synthesis and testing. nih.gov

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 1-(4-Fluorobenzoyl)piperidin-4-one, and how can reaction conditions be optimized for yield and purity? A: The compound is typically synthesized via nucleophilic acylation of piperidin-4-one with 4-fluorobenzoyl chloride. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency .
  • Catalyst/base : Triethylamine or DMAP facilitates deprotonation of the piperidine nitrogen .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is recommended. Yield optimization (~70–85%) requires strict control of stoichiometry and moisture exclusion .

Structural Characterization Techniques

Q: What advanced analytical methods are used to confirm the structure and purity of this compound? A:

  • X-ray crystallography : SHELXL (via SHELX suite) is widely used for single-crystal refinement, resolving bond lengths/angles and confirming stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Characteristic signals include δ ~2.8–3.5 ppm (piperidine protons) and δ ~168 ppm (carbonyl carbon) .
    • IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .
  • Mass spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 235.1) .

Basic Reactivity and Functionalization

Q: How does the carbonyl group in this compound influence its chemical reactivity? A: The ketone group participates in:

  • Nucleophilic additions : Grignard reagents or hydrides (e.g., NaBH₄) form secondary alcohols .
  • Condensation reactions : With amines or hydrazines to form Schiff bases or hydrazones, useful for bioactivity studies .
  • Reductive amination : Catalytic hydrogenation with NH₃ yields substituted piperidines .
    Steric hindrance from the 4-fluorobenzoyl group may slow kinetics, necessitating elevated temperatures (~60°C) for some transformations .

Advanced Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications (e.g., fluorine position, substituent electronegativity) affect biological activity? A:

  • Fluorine substitution : Para-fluorine (vs. ortho/meta) enhances metabolic stability and target binding via hydrophobic/electrostatic interactions (e.g., ACK1 kinase inhibition) .
  • Piperidine ring modifications : N-methylation reduces basicity, altering membrane permeability .
  • Comparative analogs : 1-(2-Chloro-6-fluorobenzyl)piperidin-4-one shows higher ACK1 inhibition (IC₅₀ = 12 nM) than non-halogenated analogs, highlighting halogen-dependent potency .

Data Contradictions in Synthetic Yield

Q: How can researchers resolve inconsistencies in reported synthetic yields (e.g., 50% vs. 85%) for this compound? A: Critical factors include:

  • Reagent quality : Impurities in 4-fluorobenzoyl chloride reduce yields; redistillation is advised .
  • Workup protocols : Incomplete extraction (e.g., using saturated NaHCO₃) may lead to losses .
  • Catalyst aging : Freshly prepared triethylamine improves consistency vs. stored batches .
    Systematic DOE (Design of Experiments) approaches can identify optimal conditions .

Mechanistic Studies for Biological Targets

Q: What methodologies are used to elucidate the mechanism of action of this compound in enzyme inhibition? A:

  • Molecular docking : Software like AutoDock Vina predicts binding poses in ACK1 or other kinases .
  • Kinase assays : ADP-Glo™ assays quantify IC₅₀ values using recombinant proteins .
  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to validate target engagement .
    Contradictions in inhibition data (e.g., vs. off-target kinases) require orthogonal assays (e.g., cellular thermal shift assays) .

Advanced Crystallography Challenges

Q: How can researchers address twinning or disorder in X-ray crystallography data for this compound? A:

  • SHELXL refinement : Use TWIN/BASF commands for twinned data; HKLF5 format improves scaling .
  • Disorder modeling : PART/SUMP restraints resolve overlapping fluorobenzoyl/piperidine conformers .
  • Hydrogen bonding analysis : Compare with analogs (e.g., 1-[(5-Bromo-2-methoxyphenyl)sulfonyl]piperidin-4-one) to identify stabilizing interactions (e.g., C–H···O/N) .

Biological Screening Strategies

Q: What high-throughput approaches are suitable for evaluating the bioactivity of this compound derivatives? A:

  • Kinase profiling panels : Eurofins DiscoverX screens >400 kinases to identify selectivity .
  • Microbial assays : Agar diffusion methods assess antibacterial/antifungal activity (e.g., vs. S. aureus or C. albicans) .
  • Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ .
    Hit validation requires dose-response curves and counterscreens (e.g., mammalian toxicity in HEK293 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.